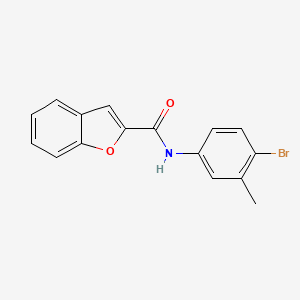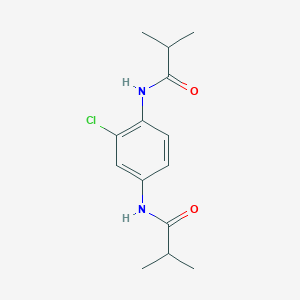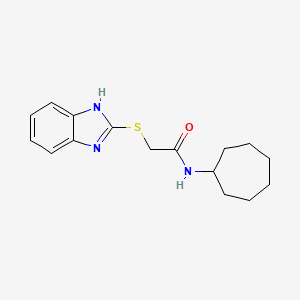![molecular formula C20H25N3O2 B5697915 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as IPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the dopamine D2 receptor and has shown promise as a potential therapeutic agent for the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves its binding to the dopamine D2 receptor and blocking its activity. This results in a decrease in dopamine signaling, which can lead to a reduction in symptoms associated with dopamine-related disorders.
Biochemical and Physiological Effects:
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have a significant impact on the dopamine system in the brain. It can reduce dopamine release and inhibit dopamine-mediated behaviors. This makes it a potential therapeutic agent for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its limited solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of new derivatives of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine that have improved solubility and pharmacokinetic properties. Another area of interest is the study of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of neurological disorders. Finally, the potential use of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine as a tool for studying the dopamine system in the brain warrants further investigation.
Conclusion:
In conclusion, 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a novel compound that has shown promise as a potential therapeutic agent for the treatment of various neurological disorders. Its high selectivity for the dopamine D2 receptor makes it a valuable tool for studying the role of dopamine in these disorders. Further research is needed to fully understand the potential of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and its derivatives for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves a multi-step process that starts with the reaction of 4-isopropylphenol with chloroacetyl chloride to form 1-(4-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with 2-pyridinylpiperazine to give the final product, 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. The overall yield of this process is around 50%.
Scientific Research Applications
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity for the dopamine D2 receptor and can effectively block its activity. This makes 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine a promising candidate for the treatment of dopamine-related disorders.
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)17-6-8-18(9-7-17)25-15-20(24)23-13-11-22(12-14-23)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOPGRFOMBOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)




![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)



